molecular formula C16H15N B1627133 N-Ethyl-2-vinylcarbazole CAS No. 38627-52-0

N-Ethyl-2-vinylcarbazole

Cat. No.: B1627133
CAS No.: 38627-52-0
M. Wt: 221.3 g/mol
InChI Key: QDZXSLUJYIHQDN-UHFFFAOYSA-N
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Description

N-Ethyl-2-vinylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . This compound, specifically, is characterized by the presence of an ethyl group at the nitrogen atom and a vinyl group at the second position of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-vinylcarbazole typically involves the alkylation of 2-vinylcarbazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures . The reaction can be represented as follows:

2-vinylcarbazole+ethyl iodideThis compound\text{2-vinylcarbazole} + \text{ethyl iodide} \rightarrow \text{this compound} 2-vinylcarbazole+ethyl iodide→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-vinylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Ethyl-2-vinylcarbazole involves its interaction with molecular targets through its aromatic and vinyl groups. The compound can participate in π-π stacking interactions and hydrogen bonding, which contribute to its optoelectronic properties. The vinyl group allows for polymerization and copolymerization reactions, leading to the formation of conducting polymers with unique electronic properties .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-2-vinylcarbazole is unique due to the presence of both the ethyl and vinyl groups, which confer distinct electronic and polymerization properties. This makes it a versatile compound for various applications in optoelectronics and polymer science .

Properties

IUPAC Name

2-ethenyl-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZXSLUJYIHQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584608
Record name 2-Ethenyl-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38627-52-0
Record name 2-Ethenyl-9-ethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-2-vinylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in synthesizing and studying N-Ethyl-2-vinylcarbazole polymers?

A1: this compound (2VK) is attractive for its use in organic electronics. Polymers of 2VK offer significantly higher hole mobility compared to the more widely studied poly(N-vinylcarbazole) []. This property makes them suitable for applications requiring efficient charge transport, such as in organic light-emitting diodes (OLEDs).

Q2: What polymerization techniques are suitable for this compound?

A2: this compound can be polymerized via anionic polymerization [] and nitroxide-mediated radical polymerization (NMRP) []. Anionic polymerization allows for the creation of high molecular weight polymers with narrow distribution and even block copolymers with styrene []. NMRP, while showcasing some termination of living radical ends, still allows for the formation of block copolymers like P2VK-PS [].

Q3: How does the structure of this compound impact its charge transfer properties?

A3: The asymmetric structure of this compound and its polymer, poly(this compound), leads to highly asymmetric charge-transfer (CT) spectra when combined with chloranil []. This asymmetry arises from the preferred unsymmetrical alignment of the carbazole unit with chloranil, enabling two observable CT transitions, unlike symmetric carbazole derivatives [].

Q4: Are there any challenges in using NMRP for the polymerization of this compound?

A5: While NMRP is a viable method for polymerizing this compound, it's not without challenges. Studies indicate that while molecular weight increases with time, there's a clear indication of termination or decomposition of the "living" radical ends []. This is evident from the gradual formation of a low-molecular-weight tail as the conversion progresses []. Therefore, achieving well-defined and controlled polymer architectures using NMRP with this monomer requires careful optimization of reaction conditions.

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